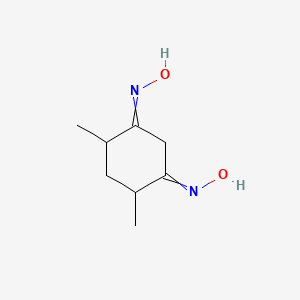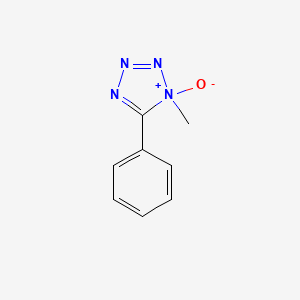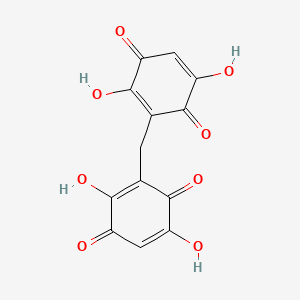
2,2'-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is a chemical compound known for its unique structure and properties It is a derivative of benzoquinone, specifically a dihydroxybenzoquinone, which exhibits interesting chemical and physical characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) typically involves the reaction of hydroquinone derivatives under specific conditions. One common method includes the oxidative coupling of hydroquinone in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
科学研究应用
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes and proteins involved in oxidative stress pathways, where it can modulate their activity and influence cellular functions .
相似化合物的比较
Similar Compounds
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is unique due to its methanediyl bridge, which imparts distinct chemical properties compared to other dihydroxybenzoquinones.
属性
CAS 编号 |
91805-25-3 |
|---|---|
分子式 |
C13H8O8 |
分子量 |
292.20 g/mol |
IUPAC 名称 |
3-[(2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H8O8/c14-6-2-7(15)11(19)4(10(6)18)1-5-12(20)8(16)3-9(17)13(5)21/h2-3,14,16,19,21H,1H2 |
InChI 键 |
UFPXJGJTBDBIOM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C=C(C2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


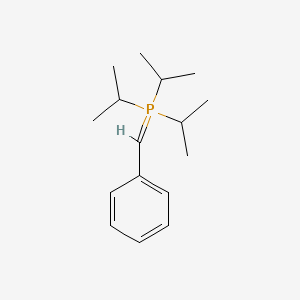
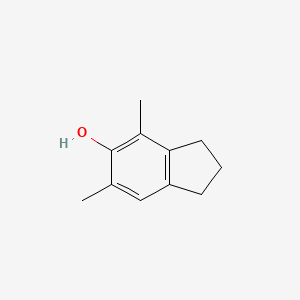
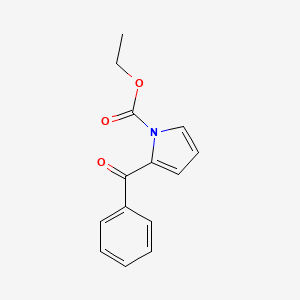
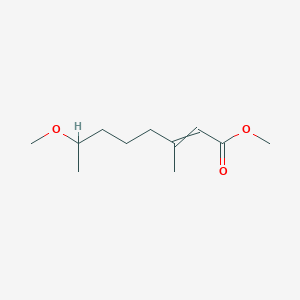
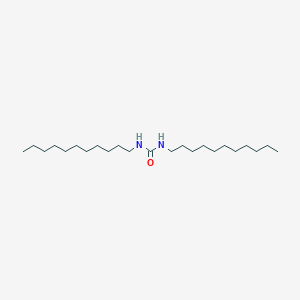
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
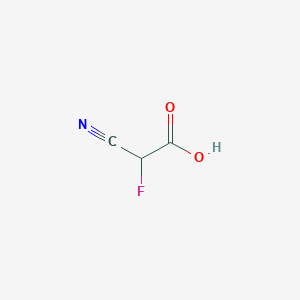
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
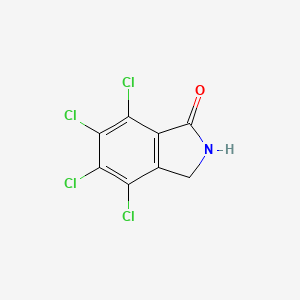
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)


